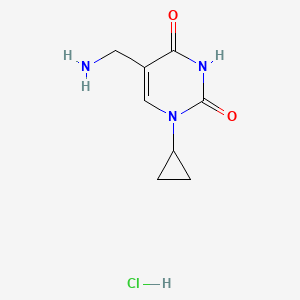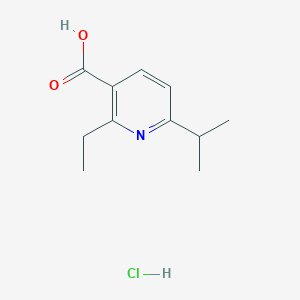
2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
This compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H6ClF3O2S/c1-5-4-6 (8 (10,11)12)2-3-7 (5)15 (9,13)14/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
One notable reaction involving this compound is its interaction with N-vinylpyrrolidinone in acetonitrile. This reaction can undergo photo-irradiation with visible light in the presence of a specific iridium compound and disodium phosphate to give the corresponding E-vinyl sulfone .Physical And Chemical Properties Analysis
This compound is a white to pale yellow low melting solid . It has a molecular weight of 258.65 and is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, was characterized using various techniques such as FTIR, NMR, X-ray diffraction, and thermal analysis. The study provided insights into the molecular geometry, vibrational frequencies, and stability of the molecule (Sarojini et al., 2012).
Photoredox-Catalyzed Cascade Annulation :
- A study demonstrated the use of sulfonyl chlorides in a photoredox-catalyzed cascade annulation process. This process was used to obtain benzothiophenes and benzoselenophenes, highlighting the compound's role in facilitating complex chemical reactions (Yan et al., 2018).
Friedel-Crafts Sulfonylation in Ionic Liquids :
- Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride was performed in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This study explored the enhanced reactivity and yields of diaryl sulfones under ambient conditions, offering a novel approach to sulfonylation reactions (Nara et al., 2001).
Ionic Liquid Solvent for Hydrocarbon Separation :
- The compound's derivative, 1-alkyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide ionic liquids, was investigated for its effectiveness in separating benzene and hexane. This study emphasized the role of alkyl-substituent chain length in ionic liquids for efficient separation processes (Arce et al., 2007).
Reactivity towards Triazoles :
- The reactivity of sulfonyl chlorides, including derivatives of 2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride, was studied in the context of forming sulfonyl-triazoles. This research provided insights into the regioselective synthesis of 1- and 2-sulfonyl-1,2,3-triazoles, highlighting the chemical's versatility in organic synthesis (Beryozkina et al., 2015).
Sulfonic Acid Functionalized Imidazolium Salts in Synthesis :
- A study investigated the use of 1-sulfonic acid imidazolium chloride/FeCl3 catalytic systems for the synthesis of benzimidazoles, demonstrating the compound's potential as a catalyst in organic synthesis (Khazaei et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds, such as trifluoromethanesulfonyl chloride, are known to be trifluoromethylating agents for the fluoroalkylation of heterocycles, arenes, and heteroarenes .
Mode of Action
The compound interacts with its targets through a process known as fluoroalkylation . This involves the addition of a trifluoromethyl group to the target molecule, which can significantly alter the target’s chemical properties and reactivity.
Biochemical Pathways
The compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles . This suggests that it could potentially influence pathways involving these molecules.
Pharmacokinetics
The compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The addition of a trifluoromethyl group to a target molecule can significantly alter the target’s chemical properties and reactivity , which could potentially lead to various downstream effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride. The compound is sensitive to moisture , suggesting that its stability and reactivity could be affected by humidity levels. Furthermore, the compound should be stored under inert gas at 2-8°C , indicating that temperature and oxygen levels could also influence its stability and efficacy.
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-4-6(8(10,11)12)2-3-7(5)15(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXARIURFTNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261764-47-9 | |
| Record name | 2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)


![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)
![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)





![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)